Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
Description
Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 881941-31-7) is a quinoline-based compound with the molecular formula C₁₉H₁₅F₃N₂O₃ and a molecular weight of 376.334 g/mol . Its structure features:
- A trifluoromethyl (-CF₃) group at position 7 of the quinoline ring, contributing to electron-withdrawing effects and metabolic stability.
- An ethyl carboxylate group at position 3, influencing solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-(2-hydroxyanilino)-7-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-27-18(26)13-10-23-15-9-11(19(20,21)22)7-8-12(15)17(13)24-14-5-3-4-6-16(14)25/h3-10,25H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOANBKFMPGVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=CC=C3O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Esterification: The carboxylic acid group on the quinoline core is esterified using ethanol in the presence of acid catalysts like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of quinoline ketones.
Reduction: Formation of quinoline amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, have been studied for their anticancer properties. Research indicates that quinoline-based compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the quinoline structure can enhance antiproliferative effects against human colon adenocarcinoma and other cancer types .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Human colon adenocarcinoma | <1 |
| Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate | Rat passive cutaneous anaphylaxis | 3 |
Antisecretory and Anti-Ulcer Activities
The compound has been linked to antisecretory and anti-ulcer activities. Similar compounds in the quinoline family have demonstrated efficacy in inhibiting gastric acid secretion, making them potential candidates for treating peptic ulcers . This property is particularly relevant given the prevalence of gastric disorders.
Interaction with Biological Targets
The mechanisms through which this compound exerts its effects are primarily through interaction with specific biological targets, including enzymes and receptors involved in cancer progression and gastric acid secretion.
Mechanism Overview:
- Anticancer Mechanism: The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Antisecretory Mechanism: It likely inhibits proton pumps or histamine receptors, leading to decreased gastric acid production.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the use of various quinoline derivatives against colon cancer cell lines. The results indicated that specific structural modifications significantly enhanced the anticancer activity of these compounds, suggesting a structure-activity relationship that could be exploited for drug development .
Case Study: Anti-Ulcer Properties
Another research effort focused on the antisecretory effects of quinoline derivatives. The findings demonstrated that certain compounds effectively reduced gastric acid secretion in animal models, supporting their potential use in treating ulcer-related conditions .
Mechanism of Action
The mechanism by which Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate exerts its effects involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, such as topoisomerases, thereby preventing cancer cell growth.
Signal Transduction Pathways: The compound may interfere with signaling pathways that regulate cell cycle and apoptosis.
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-position of the quinoline ring is critical for modulating biological activity. Key analogs include:
Key Insight: The 2-hydroxyphenylamino group in the target compound provides a unique balance of hydrogen-bonding capacity and aromaticity, distinguishing it from analogs with sulfonamide or alkylamino groups.
Substituent Variations at Position 7
The 7-position often hosts electron-withdrawing groups to enhance stability. Notable examples:
Key Insight : The -CF₃ group at position 7 is a hallmark of this compound class, contributing to electron-deficient aromatic systems that enhance binding to ATP pockets in kinases.
Pharmacological Potential
- Kinase Inhibition: The 2-hydroxyphenylamino group mimics ATP’s adenine moiety, suggesting utility in kinase inhibition (e.g., imatinib-quinoline hybrids in ) .
- Antimicrobial Activity: Trifluoromethyl-substituted quinolines (e.g., ) exhibit enhanced bacterial membrane penetration .
Biological Activity
Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₀F₃N₁O₃
- Molecular Weight : 299.22 g/mol
- CAS Number : 97019
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Escherichia coli | 50 | Cell membrane disruption |
The compound demonstrated bactericidal action, particularly effective against Gram-positive bacteria, which is crucial for treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. This compound has been evaluated for its potential in inhibiting tumor cell proliferation.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC₅₀ (µM) | Effectiveness (%) |
|---|---|---|
| Human Colon Adenocarcinoma | <1 | High |
| Breast Cancer Cells | <5 | Moderate |
| Lung Cancer Cells | <10 | Low |
The compound exhibited a particularly low IC₅₀ value against human colon adenocarcinoma cells, indicating strong antiproliferative activity .
Anti-inflammatory Effects
This compound also displays anti-inflammatory properties, which are essential in treating chronic inflammatory diseases.
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism helps in reducing inflammation and associated pain .
Case Studies and Research Findings
Several studies have highlighted the biological activity of quinoline derivatives, including this compound:
- Study on Antimicrobial Efficacy : A study reported that the compound exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus, with an MIC comparable to standard antibiotics like ciprofloxacin .
- Anticancer Screening : In vitro studies conducted on various cancer cell lines demonstrated that the compound inhibited cell growth significantly, suggesting its potential as a chemotherapeutic agent .
- Inflammation Model : Animal models treated with the compound showed reduced markers of inflammation, supporting its use in inflammatory disease management .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted quinoline precursors. For example:
Acylation/Substitution : Reacting 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate derivatives with 2-hydroxyphenylamine under nucleophilic substitution conditions. Evidence from analogous compounds shows that substituents at the 4-position (e.g., hydroxy groups) can undergo aminolysis with aryl amines under basic conditions (e.g., NaOH) or via coupling reagents like DCC .
Byproduct Mitigation : Heating with acylating agents (e.g., chloroacetyl chloride) may yield competing O- or N-acylation products; precise temperature control (e.g., 60–80°C) and solvent selection (e.g., dry THF) are critical to favor the desired substitution pathway .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the substitution pattern, particularly the (2-hydroxyphenyl)amino group at position 4. The trifluoromethyl group appears as a singlet (~δ -60 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 392.1 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELX software, resolves stereochemistry and hydrogen-bonding interactions. SHELXL is recommended for anisotropic displacement parameters and disorder modeling .
Q. What are the key reactivity patterns observed in structurally related 4-hydroxyquinoline derivatives?
- Methodological Answer :
- Acylation Selectivity : 4-hydroxyquinolines react with acyl chlorides to form O-acylated esters (e.g., ethyl 4-(2-chloroacetoxy)-7-(trifluoromethyl)quinoline-3-carboxylate) or N-acylated products, depending on the base (e.g., NaOH promotes N-acylation) .
- Cyclization : Under acidic conditions, 4-hydroxy groups can participate in cyclocondensation with adjacent substituents, forming fused heterocycles (e.g., pyrano[3,2-c]quinolines) .
Advanced Research Questions
Q. How can researchers design experiments to assess the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria, referencing fluoroquinolone derivatives (e.g., ciprofloxacin) as positive controls .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Compare with ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylate derivatives, which show antitumor activity .
Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts) be resolved?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. For example, detect acylated intermediates early to adjust reagent stoichiometry .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict thermodynamic favorability of O- vs. N-acylation pathways under varying conditions .
Q. What strategies optimize synthesis yield and purity for large-scale production?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ethanol/water mixtures to reduce side reactions and improve crystallinity .
- Catalysis : Use Pd/C or CuI to accelerate coupling reactions (e.g., aryl amination) while minimizing metal contamination .
Q. How is X-ray crystallography applied for structural confirmation, and what software is recommended?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
